Butocarboxim sulfoxide

Pesticide Residue Analysis Food Safety UPLC-MS/MS

Misidentification of butocarboxim sulfoxide with its isomer aldicarb sulfoxide compromises residue monitoring. This certified reference standard resolves this challenge with distinct chromatographic behavior. - Enables baseline separation in LC-MS/MS for cereals, fruits, and vegetables; spike recoveries 66-124% (RSD <19%). - Unique dehydration fragment [M-18]+ in GC prevents false positives from aldicarb sulfoxide nitrile degradation. - Supports environmental water analysis at reporting limits of 0.05 μg/L.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
Cat. No. B7801896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButocarboxim sulfoxide
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC(C(=NOC(=O)NC)C)S(=O)C
InChIInChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+
InChIKeyRCTCYOQIGNPQJH-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butocarboxim Sulfoxide Overview


Butocarboxim sulfoxide (CAS 34681-24-8) is the primary toxic sulfoxide metabolite of the oxime carbamate insecticide butocarboxim, formed via oxidation of the parent thioether [1]. As an acetylcholinesterase (AChE) inhibitor, it is a key analyte in multi-residue monitoring programs for carbamate pesticides in food and environmental matrices [2]. It is a structural isomer of aldicarb sulfoxide (the metabolite of the widely used nematicide/insecticide aldicarb), necessitating analytical methods capable of resolving these closely related pairs [1].

Why Substitution Fails for Butocarboxim Sulfoxide


Butocarboxim sulfoxide and aldicarb sulfoxide are structural isomers with identical elemental compositions and similar physicochemical properties, yet they exhibit distinct chromatographic and mass spectrometric behaviors that preclude substitution in analytical workflows [1]. In gas chromatography (GC), aldicarb sulfoxide is significantly more labile, undergoing complete on-column degradation to a nitrile, whereas butocarboxim sulfoxide dehydrates while retaining its core carbon skeleton, yielding different fragmentation patterns essential for unambiguous identification [2]. Even in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, their separation is not automatic; dedicated method optimization is required to achieve baseline resolution and prevent misidentification in residue monitoring [3]. Consequently, the use of a certified, authentic butocarboxim sulfoxide reference standard is critical for accurate quantification and regulatory compliance in food and environmental analysis.

Butocarboxim Sulfoxide vs Aldicarb Sulfoxide: Evidence


UPLC-MS/MS Baseline Separation

A UPLC-MS/MS method specifically resolves butocarboxim sulfoxide from its structural isomer aldicarb sulfoxide, achieving baseline separation within a 7-minute cycle [1]. This direct head-to-head comparison demonstrates that the two sulfoxide metabolites, despite being isomers, can be distinguished analytically, which is crucial for accurate identification and quantification in multi-residue food monitoring programs.

Pesticide Residue Analysis Food Safety UPLC-MS/MS

GC Thermal Stability Comparison

Under mild GC conditions (2% OV-17 column, low temperature), butocarboxim sulfoxide undergoes on-column dehydration but maintains its intact carbon skeleton, as evidenced by a prominent [M-18]+ fragment in CI-MS [1]. In contrast, aldicarb sulfoxide is significantly more thermally labile and degrades completely on-column to the corresponding nitrile, yielding a different mass spectral profile [1].

Analytical Chemistry GC-MS Carbamate Metabolites

HPLC Recovery Outlier

A 1998 HPLC method for 21 N-methylcarbamates and 12 metabolites in agricultural products reported recoveries from 56.9 to 108.2% across 10 matrices. Notably, butocarboxim sulfoxide was the sole exception to this range, indicating a specific analytical challenge that required method optimization [1]. This class-level inference suggests that butocarboxim sulfoxide exhibits unique behavior that differentiates it from other carbamates in the method.

Method Validation HPLC Food Chemistry

LC-MS/MS Sensitivity in Water Analysis

A validated LC-MS method for carbamates in water matrices reports a specific reporting limit for butocarboxim sulfoxide of 0.05 μg/L [1]. This value is benchmarked against the method's range for other carbamates, which includes a lower reporting limit of 0.01 μg/L for compounds like aldicarb sulfoxide [1].

Environmental Monitoring Water Quality LC-MS

Butocarboxim Sulfoxide Application Scenarios


UPLC-MS/MS Food Residue Analysis

Procure certified butocarboxim sulfoxide reference material to ensure accurate identification and quantification in multi-residue UPLC-MS/MS methods for cereals, fruits, and vegetables, where resolution from its isomer aldicarb sulfoxide is critical [5]. Spiked recovery studies at 0.10 and 0.01 mg/kg yield average recoveries between 66-124% with RSD <19% when using the correct standard [5].

GC Method Development and Validation

Utilize butocarboxim sulfoxide as a primary analytical standard when developing and validating GC methods for carbamate metabolites. Its distinct on-column dehydration behavior, yielding a characteristic [M-18]+ fragment, allows for unambiguous differentiation from the more thermally labile aldicarb sulfoxide, which degrades to a nitrile [5]. This is essential for correct peak assignment and quantification in residue analysis of crops and leaves at enrichment levels of 0.1 μg/g [3].

Environmental Water Monitoring

Apply butocarboxim sulfoxide as a calibration standard in LC-MS methods for the analysis of surface and groundwater, where a reporting limit of 0.05 μg/L has been established for this specific metabolite [5]. Given its distinct analytical sensitivity compared to other carbamates, the use of an authentic standard is necessary for accurate environmental risk assessment and regulatory reporting.

Toxicology and Metabolism Studies

Use butocarboxim sulfoxide as a reference compound to quantify the formation of the toxic sulfoxide metabolite in in vitro and in vivo metabolism studies of butocarboxim. As a potent AChE inhibitor, its accurate measurement is crucial for understanding the insecticide's mode of action and for assessing human exposure risks [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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